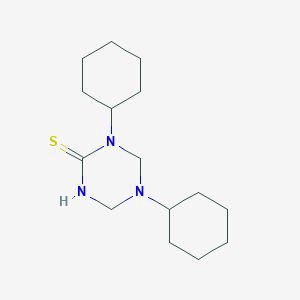
methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound that belongs to the family of coumarin derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. It has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been found to exhibit both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in lab experiments is its broad spectrum antimicrobial activity. It has been found to be effective against a wide range of bacterial and fungal strains. Another advantage is its potential use as a fluorescent probe in biological imaging. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. One direction is the further investigation of its antimicrobial activity and its potential use as an antibiotic. Another direction is the study of its potential use as a fluorescent probe in biological imaging. Additionally, the compound could be further studied for its potential use in cancer treatment and its mechanism of action in inducing apoptosis in cancer cells. Finally, the synthesis method could be optimized to improve the yield and purity of the compound.
Synthesis Methods
Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be synthesized through a multi-step process. The first step involves the reaction of ethyl acetoacetate with 6-chloro-4-methylcoumarin in the presence of a base. This reaction produces a product that is then reacted with ethyl chloroformate to yield the intermediate compound. The final step involves the reaction of the intermediate compound with methanol and sodium hydroxide to produce the final product.
Scientific Research Applications
Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe in biological imaging.
properties
IUPAC Name |
methyl 2-(6-chloro-7-ethoxy-4-methyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-4-20-13-7-12-9(5-11(13)16)8(2)10(15(18)21-12)6-14(17)19-3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBZAPBHQWZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)


![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)

![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)
